5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid
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Overview
Description
5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly interesting for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative and an α-haloketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using a cyclohexyl halide.
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid in methanol.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Deprotected amino thiazole derivatives.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amino group can participate in various biochemical interactions, potentially inhibiting enzymes or interacting with receptors .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-cyclohexylthiazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
5-((tert-Butoxycarbonyl)amino)-2-phenylthiazole-4-carboxylic acid:
Uniqueness
5-((tert-Butoxycarbonyl)amino)-2-cyclohexylthiazole-4-carboxylic acid is unique due to the presence of both the Boc protecting group and the cyclohexyl group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H22N2O4S |
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Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-cyclohexyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(20)17-12-10(13(18)19)16-11(22-12)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
JRVBEZZSRWBKRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(S1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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